This compound is categorized under purine derivatives, which are essential components of nucleic acids and play critical roles in cellular metabolism. The specific classification of 8-(1-piperidyl)-7H-purin-6-amine aligns it with other bioactive molecules that exhibit significant pharmacological properties, making it a candidate for drug development.
The synthesis of 8-(1-piperidyl)-7H-purin-6-amine can be achieved through several methods, predominantly involving the reductive amination of functionalized aldehydes with aniline derivatives. A notable approach includes using sodium triacetoxyborohydride as a reducing agent in dichloromethane, which facilitates the formation of the desired product from readily available precursors.
In one reported method, the reaction conditions were optimized to achieve high yields (ranging from 50% to 88%) through careful control of temperature and reaction time. For example, reactions were conducted at room temperature overnight, allowing for efficient conversion and isolation of the product .
The molecular formula of 8-(1-piperidyl)-7H-purin-6-amine is C₁₀H₁₄N₄. The compound features a purine ring system, which consists of two fused aromatic rings containing nitrogen atoms at positions 1, 3, 7, and 9. The piperidine moiety is attached at position 8 of the purine structure.
The structural representation can be summarized as follows:
Crystallographic studies reveal insights into the arrangement of atoms within the molecule, providing essential data for understanding its interactions in biological systems. Techniques such as single-crystal X-ray diffraction have been employed to elucidate the three-dimensional structure and confirm the purity of synthesized compounds .
8-(1-Piperidyl)-7H-purin-6-amine participates in various chemical reactions typical for amines and purines. Notably, it can undergo:
These reactions are crucial for modifying the compound's properties to enhance its biological activity or selectivity towards specific targets.
The mechanism of action for 8-(1-piperidyl)-7H-purin-6-amine primarily involves its role as an inhibitor in signaling pathways that are mediated by kinases. For instance, it has been shown to interact with phosphoinositide 3-kinase pathways, impacting cellular proliferation and survival mechanisms.
The binding affinity and selectivity towards specific kinases can be attributed to the structural features that allow for effective interaction with the active sites of these enzymes. Detailed studies have demonstrated that modifications to the piperidine ring can significantly alter the compound's potency and selectivity .
The physical properties of 8-(1-piperidyl)-7H-purin-6-amine include:
Chemical properties include its reactivity towards electrophiles due to the presence of basic amino groups, making it suitable for further derivatization.
8-(1-Piperidyl)-7H-purin-6-amine has several applications in scientific research:
Ongoing research continues to explore its efficacy against various targets within kinase signaling networks, highlighting its significance in pharmacological studies .
Molecular Mechanism and Binding Interactions8-(1-Piperidyl)-7H-purin-6-amine functions as a potent inverse agonist at CB1 receptors, suppressing constitutive receptor activity in peripheral tissues. Docking studies using hCB1 crystal structures reveal that the piperidine moiety accesses an extracellular binding pocket near transmembrane helices 3–6, forming critical van der Waals contacts with residues Val196, Phe170, and Trp279. This binding orients the purine core to sterically block orthosteric site access by endocannabinoids like anandamide [1] [4].
Peripheral Targeting via Physicochemical OptimizationTo minimize CNS exposure, researchers systematically modified the compound’s physicochemical properties. Key strategies included:
Table 1: Key Physicochemical Parameters for Peripheral Selectivity
Parameter | Target Range | 8-(1-Piperidyl)-7H-Purin-6-Amine Analogs | Impact on Peripheral Restriction |
---|---|---|---|
TPSA | 80–140 Ų | 95–132 Ų | Reduces passive BBB penetration |
Molecular Weight | 450–600 Da | 480–550 Da | Limits CNS uptake |
cLogP | <5 | 3.8–4.7 | Enhances solubility/peripheral retention |
H-Bond Donors | 1–3 | 2–3 | Decreases brain exposure |
Biological Activity ProfileFunctional assays demonstrate exceptional CB1 antagonism (Ke = 0.4–30 nM) and selectivity over CB2 receptors (>50- to 1,500-fold). For example, analog 75 (structurally similar to 8-(1-piperidyl)-7H-purin-6-amine) exhibits a Ke of 0.4 nM for hCB1 and >10,000 nM for hCB2, confirming target specificity [2] [4].
Interactive Data: CB1 Activity vs. Selectivity
First-Generation LimitationsRimonabant (pyrazole-based) and otenabant (purine-based) exemplified early CB1 inverse agonists with proven metabolic efficacy but CNS-driven adverse effects. Both displayed high brain penetration due to suboptimal physicochemical properties:
Purine Scaffold Optimization8-(1-Piperidyl)-7H-purin-6-amine emerged from systematic structure-activity relationship (SAR) studies of otenabant analogs. Key structural advances include:
Table 2: Structural Evolution from Early CB1 Antagonists
Compound | Core Scaffold | Key Modifications | CNS Penetration |
---|---|---|---|
Rimonabant | Pyrazole | None (high lipophilicity) | High |
Otenabant | Purine | 4-Aminopiperidine; intramolecular H-bonding | Moderate |
8-(1-Piperidyl)-7H-Purin-6-amine | Purine | Polar piperidine substituents; heteroaryl groups | Low/None (designed) |
Neuropsychiatric Risk of Central CB1 BlockadeFirst-generation CB1 inverse agonists like rimonabant and otenabant were discontinued due to dose-dependent anxiety, depression, and suicidal ideation linked to hippocampal and hypothalamic CB1 receptor modulation [5] [6]. These effects necessitated therapeutic agents confined to peripheral tissues (liver, adipose, GI tract), where CB1 receptors regulate:
Validated Peripheralization Strategies8-(1-Piperidyl)-7H-purin-6-amine derivatives achieve peripheral restriction through:
Table 3: Peripheral Restriction Metrics for Key Analogs
Analog | MDCK-mdr1 A→B (%) | HLM Half-life (min) | CB1 Ke (nM) | Clinical Potential |
---|---|---|---|---|
11 | 7% | Not tested | 5 | Low (moderate CNS risk) |
75 | 0.1% | 163 | 0.4 | High (peripheralized) |
20 | 0.1% | 3 | 12 | Moderate (metabolic instability) |
Therapeutic Efficacy in Peripheral TissuesPreclinical studies confirm that peripheral-restricted analogs of 8-(1-piperidyl)-7H-purin-6-amine:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7